2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
Brand Name: Vulcanchem
CAS No.: 686744-01-4
VCID: VC6259192
InChI: InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
SMILES: C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.47

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

CAS No.: 686744-01-4

Cat. No.: VC6259192

Molecular Formula: C21H21FN2O4S

Molecular Weight: 416.47

* For research use only. Not for human or veterinary use.

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone - 686744-01-4

Specification

CAS No. 686744-01-4
Molecular Formula C21H21FN2O4S
Molecular Weight 416.47
IUPAC Name 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
Standard InChI Key YEXPUJWXPCEMMP-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, delineates its structure:

  • A 1H-indole core substituted at the 1-position with a 4-fluorobenzyl group.

  • A sulfonyl (-SO₂-) bridge at the indole’s 3-position, linked to a morpholinoethanone moiety.

This architecture combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting neurological receptors .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₂FN₂O₄S
Molecular Weight441.49 g/mol
Key Functional GroupsIndole, sulfonyl, morpholine

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocols for this compound are documented, its structure suggests a multi-step route:

  • Indole Functionalization: Alkylation of indole at the 1-position with 4-fluorobenzyl bromide.

  • Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride derivative to introduce the -SO₂- group at the 3-position.

  • Morpholinoethanone Coupling: Attachment of the morpholinoethanone moiety via nucleophilic substitution or amide bond formation.

Analogous syntheses for indole sulfonamides, such as FUB-144 (a Schedule I cannabinoid), highlight the use of anhydrous conditions and catalysts like triethylamine for sulfonylation .

Predicted Physicochemical Properties

  • Solubility: Moderate lipophilicity due to the fluorobenzyl and morpholine groups, suggesting poor aqueous solubility but permeability across lipid membranes.

  • Stability: The sulfonyl group may confer resistance to enzymatic degradation, as seen in sulfonamide-based pharmaceuticals .

Pharmacological Profile and Target Prediction

Structural Analog Insights

The compound shares structural motifs with synthetic cannabinoids (e.g., FUB-144) and kinase inhibitors:

  • FUB-144: A CB1/CB2 receptor agonist with a 4-fluorobenzyl-indole scaffold . The sulfonyl group in the target compound may alter receptor binding kinetics.

  • Morpholinoethanone: Present in PI3K/mTOR inhibitors, suggesting potential kinase modulation.

Table 2: Hypothesized Biological Targets

Target ClassExample ReceptorProbable Interaction
Cannabinoid ReceptorsCB1/CB2Competitive inhibition/agonism
Protein KinasesPI3K, AKTATP-binding site interference

Research Gaps and Future Directions

  • Target Validation: In vitro assays to confirm affinity for CB1/CB2 or kinase targets.

  • ADME Studies: Pharmacokinetic profiling to assess bioavailability and metabolic pathways.

  • Structural Optimization: Modifying the sulfonyl or morpholino groups to enhance selectivity.

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